molecular formula C9H11NO3 B13927877 Methyl 5-cyclobutylisoxazole-3-carboxylate

Methyl 5-cyclobutylisoxazole-3-carboxylate

Cat. No.: B13927877
M. Wt: 181.19 g/mol
InChI Key: WPLITCLMXVXZLV-UHFFFAOYSA-N
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Description

Methyl 5-cyclobutylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a cyclobutyl group at the 5-position and a methyl ester at the 3-position. Isoxazole derivatives are widely studied for their pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsant effects .

The cyclobutyl substituent introduces steric strain and increased lipophilicity compared to smaller substituents like methyl or ethyl groups, which may influence solubility, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-cyclobutyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)7-5-8(13-10-7)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

WPLITCLMXVXZLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclobutylisoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often include the use of nitrile oxides and olefins or methyl crotonate derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclobutylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 5-cyclobutylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Bromination (e.g., using N-bromosuccinimide, NBS) is a common step for introducing reactive substituents (e.g., bromomethyl in compound 53) , whereas cyclobutyl groups may require specialized cycloaddition or ring-strain stabilization techniques.

Physicochemical Properties

  • Stability : Strained cyclobutyl rings may render the compound more reactive toward ring-opening or degradation under acidic/basic conditions compared to cyclopropane derivatives .

Spectroscopic Characterization

  • NMR Spectroscopy : Protons on the cyclobutyl ring are expected to show complex splitting patterns due to ring strain and restricted rotation, as seen in other strained cycloalkane derivatives .
  • FTIR : The ester carbonyl (C=O) stretch (~1700–1750 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) are characteristic .

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